(R)-4-(4-Chlorophenyl)butan-2-ol
Description
(R)-4-(4-Chlorophenyl)butan-2-ol is a chiral secondary alcohol featuring a 4-chlorophenyl substituent at the fourth carbon of a butan-2-ol backbone.
Properties
IUPAC Name |
(2R)-4-(4-chlorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,2-3H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKGZZVRRFXJO-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(4-Chlorophenyl)butan-2-ol typically involves the reduction of 4-(4-chlorophenyl)butan-2-one using chiral reducing agents. One common method is the use of lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) under nitrogen atmosphere. The reaction is carried out at low temperatures to ensure the selective reduction of the ketone to the desired alcohol.
Industrial Production Methods: On an industrial scale, the production of ®-4-(4-Chlorophenyl)butan-2-ol may involve catalytic hydrogenation processes using chiral catalysts. These methods are optimized for high yield and enantiomeric purity, making them suitable for large-scale production.
Types of Reactions:
Oxidation: ®-4-(4-Chlorophenyl)butan-2-ol can be oxidized to form the corresponding ketone, 4-(4-chlorophenyl)butan-2-one, using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo further reduction to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The hydroxyl group in ®-4-(4-Chlorophenyl)butan-2-ol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 4-(4-Chlorophenyl)butan-2-one.
Reduction: Various chiral alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
®-4-(4-Chlorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-4-(4-Chlorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity and efficacy. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Chlorophenyl)butan-2-ol
- CAS : 3947-53-3
- Molecular Formula : C₁₀H₁₃ClO
- Molecular Weight : 184.67 g/mol
- Structure: Features a hydroxyl group and a 4-chlorophenyl group both attached to the second carbon of butanol.
- Key Differences: Substituent Position: The chlorophenyl group is at carbon 2, unlike the target compound’s position at carbon 4. Symmetry: The geminal substitution (hydroxyl and chlorophenyl on the same carbon) may enhance steric hindrance, affecting reactivity or solubility.
2-(3-Chloro-4-fluorophenyl)butan-2-ol
- CAS : 1379366-86-5
- Molecular Formula : C₁₀H₁₂ClFO
- Molecular Weight : 202.65 g/mol
- Structure : Contains a 3-chloro-4-fluorophenyl group on carbon 2 of butan-2-ol.
- Positional Isomerism: The meta-chloro and para-fluoro substituents on the phenyl ring may alter electronic distribution, influencing dipole moments or metabolic stability.
Data Table: Structural and Physicochemical Comparison
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Halogen Type |
|---|---|---|---|---|---|
| (R)-4-(4-Chlorophenyl)butan-2-ol | Not Provided | C₁₀H₁₃ClO | ~184.67 (estimated) | C4 of butan-2-ol | Chlorine (para) |
| 2-(4-Chlorophenyl)butan-2-ol | 3947-53-3 | C₁₀H₁₃ClO | 184.67 | C2 of butan-2-ol | Chlorine (para) |
| 2-(3-Chloro-4-fluorophenyl)butan-2-ol | 1379366-86-5 | C₁₀H₁₂ClFO | 202.65 | C2 of butan-2-ol | Chlorine (meta), Fluorine (para) |
Implications of Structural Variations
- This could enhance bioavailability in drug design contexts .
- Halogen Effects : Fluorine’s electronegativity in 2-(3-chloro-4-fluorophenyl)butan-2-ol may improve metabolic stability by resisting oxidative degradation, a common advantage in pharmaceuticals .
- Steric Considerations: Geminal substitution in 2-(4-chlorophenyl)butan-2-ol may hinder enzymatic interactions, reducing unintended metabolic pathways compared to non-geminal analogs .
Biological Activity
(R)-4-(4-Chlorophenyl)butan-2-ol, a compound with the CAS number 39516-07-9, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenyl group attached to a butanol backbone. This structural feature may influence its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClO |
| Molecular Weight | 236.73 g/mol |
| CAS Number | 39516-07-9 |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or modulating their activity. This can lead to altered metabolic pathways associated with disease processes.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may also apply to this compound.
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, compounds with similar structural motifs have shown significant activity against various cancer cell lines:
- In Vitro Studies : Research indicates that certain derivatives exhibit IC50 values in the nanomolar range against MCF-7 breast cancer cells, demonstrating potent antiproliferative effects comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
Case Studies
- Antiproliferative Activity in Cancer Research :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
